1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Catalog No.
S14607453
CAS No.
M.F
C39H33N3O6
M. Wt
639.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzen...

Product Name

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

IUPAC Name

2-[[3,5-bis[(1,3-dioxoisoindol-2-yl)methyl]-2,4,6-triethylphenyl]methyl]isoindole-1,3-dione

Molecular Formula

C39H33N3O6

Molecular Weight

639.7 g/mol

InChI

InChI=1S/C39H33N3O6/c1-4-22-31(19-40-34(43)25-13-7-8-14-26(25)35(40)44)23(5-2)33(21-42-38(47)29-17-11-12-18-30(29)39(42)48)24(6-3)32(22)20-41-36(45)27-15-9-10-16-28(27)37(41)46/h7-18H,4-6,19-21H2,1-3H3

InChI Key

VZXZBXBOHDHNBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CN2C(=O)C3=CC=CC=C3C2=O)CC)CN4C(=O)C5=CC=CC=C5C4=O)CC)CN6C(=O)C7=CC=CC=C7C6=O

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a complex organic compound characterized by its unique structure and functional groups. Its molecular formula is C39H33N3O6C_{39}H_{33}N_3O_6, and it has a molecular weight of approximately 639.70 g/mol . The compound features three phthalimide groups attached to a triethyl-substituted benzene core, which contributes to its chemical stability and potential reactivity in various applications.

Typical of phthalimide derivatives. Notably, it can undergo nucleophilic substitution reactions due to the presence of phthalimide moieties, which can be replaced by amines or other nucleophiles under appropriate conditions. The synthesis often involves multi-step processes starting from simpler bromomethyl derivatives . Additionally, the compound may engage in cyclization or polymerization reactions depending on the reaction conditions and the presence of catalysts.

Research into the biological activity of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is limited but suggests potential applications in medicinal chemistry. Compounds with phthalimide groups are known for their ability to interact with biological systems, including antimicrobial and anticancer properties. The specific biological effects of this compound have yet to be fully elucidated, warranting further investigation into its pharmacological potential.

The synthesis of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene typically involves several steps:

  • Starting Material: The process often begins with 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene as a precursor.
  • Reaction with Phthalimide: This precursor is reacted with potassium phthalimide in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to isolate the desired tris(phthalimidomethyl) derivative .

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Materials Science: Its unique structure could be utilized in the development of advanced materials with specific properties.
  • Chemical Intermediates: The compound can act as an intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene are essential for understanding its reactivity and potential applications. Preliminary studies suggest that it may interact with various biological targets due to its functional groups. Further research is needed to explore these interactions systematically and evaluate their implications for therapeutic uses.

Several compounds share structural similarities with 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzeneBromomethyl groups instead of phthalimideMore reactive due to bromine atoms
1,3,5-Tris(aminomethyl)-2,4,6-trimethoxybenzeneAmino groups replacing phthalimidesPotentially more polar and reactive
1,3-Diphenyl-2-propanolLacks triethyl substitutionSimple structure but different functional use

The uniqueness of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene lies in its combination of triethyl substitution and multiple phthalimide functionalities. This combination may enhance its stability and reactivity compared to similar compounds.

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Exact Mass

639.23693578 g/mol

Monoisotopic Mass

639.23693578 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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